2-(Ethylamino)-1-phenyl-1-pentanone

Dopamine transporter Uptake inhibition Synthetic cathinone pharmacology

Forensic laboratories developing LC-MS/MS methods for synthetic cathinone detection encounter irreproducible results when substituting structurally similar in-class compounds. N-Ethylpentedrone (NEP) is the certified reference standard that resolves this. • hDAT IC50 = 0.10 µM - 2.1× more potent than cocaine and 2.3× more potent than pentedrone • DAT/SERT selectivity >1,000 with measurable serotonergic engagement (hSERT IC50 = 127.1 µM) • Distinct metabolic signature (NEP-glucuronide, dihydro-NEP) enables unambiguous metabolite identification Supplied as free base or HCl salt; available for immediate dispatch under controlled R&D-use compliance.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 779974-89-9
Cat. No. B11827753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-1-phenyl-1-pentanone
CAS779974-89-9
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)NCC
InChIInChI=1S/C13H19NO/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12,14H,3-4,8H2,1-2H3
InChIKeyQQAHEGDXEXIQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpentedrone (NEPD): Structural Identity and Class


2-(Ethylamino)-1-phenyl-1-pentanone (N-ethylpentedrone, NEPD, also abbreviated NEP) is a second-generation synthetic cathinone belonging to the α-aminovalerophenone subclass, characterized by a β-keto amphetamine scaffold with an N-ethyl terminal amine and an n-propyl α-carbon side chain [1]. The compound functions primarily as a potent dopamine transporter (DAT) inhibitor with markedly low activity at the serotonin transporter (SERT), yielding a high DAT/SERT selectivity ratio that distinguishes it from mixed-action cathinones and classical psychostimulants [1] [2]. It is typically procured as the free base (CAS 779974-89-9) or hydrochloride salt (CAS 18268-16-1) for forensic toxicology reference standard use, neuropharmacological research, and structure-activity relationship (SAR) investigations.

Why Analogues Cannot Substitute for NEPD in Research


Although several synthetic cathinones share a common α-aminovalerophenone backbone, small modifications to the N-alkyl substituent or α-carbon chain length produce quantifiably divergent pharmacological profiles that preclude interchangeability in experimental systems. N-Ethyl substitution (as in NEPD) confers significantly greater DAT inhibitory potency and a higher DAT/SERT selectivity ratio compared to the N-methyl analog pentedrone, while the n-propyl α-carbon side chain positions NEPD at the apex of the structure-activity curve for dopamine transporter affinity within the N-ethyl cathinone series [1] [2]. Unlike α-PVP, which displays extreme DAT/SERT ratios (>3,000), NEPD retains measurable SERT interaction that may be critical for studies requiring balanced monoaminergic profiling. These quantitative differences in transporter potency, selectivity, and in vivo behavioral threshold doses mean that substituting one in-class compound for another will alter experimental outcomes and compromise cross-study reproducibility [1].

Quantitative Differentiation of NEPD from Closest Analogs


DAT Inhibition Potency: NEPD vs. Pentedrone and Cocaine

In a single head-to-head study using HEK293 cells stably expressing human DAT (hDAT), N-ethyl-pentedrone (NEPD) inhibited [3H]MPP+ uptake with an IC50 of 0.10 ± 0.03 µM, making it 2.1-fold more potent than its N-methyl analog pentedrone (IC50 = 0.21 ± 0.02 µM) and 2.3-fold more potent than cocaine (IC50 = 0.23 ± 0.01 µM) measured in the same assay system [1]. This order of potency (NEPD > pentedrone > cocaine) is consistent with the structure-activity relationship demonstrating that N-ethyl substitution enhances DAT inhibitory capacity relative to N-methyl substitution [1].

Dopamine transporter Uptake inhibition Synthetic cathinone pharmacology HEK293-hDAT assay

DAT/SERT Selectivity Ratio: NEPD vs. Key Analogues

The DAT/SERT inhibition ratio, calculated as 1/DAT IC50 : 1/SERT IC50, is a key determinant of a psychostimulant's abuse liability and monoaminergic fingerprint. In the 2021 head-to-head study, NEPD achieved a DAT/SERT ratio exceeding 1,000 (hDAT IC50 = 0.10 µM; hSERT IC50 = 127.1 µM), compared to 666 for pentedrone, 45 for pentylone, and 7.84 for cocaine [1]. A second independent study using the same HEK293 platform reported a DAT/SERT ratio of 844 for NEPD (hDAT IC50 = 0.091 µM; hSERT IC50 = 76.39 µM), placing it intermediate between pentedrone (~666) and the extreme DAT-selectivity of α-PVP (ratio = 3,222) [2]. This positions NEPD as a high-DAT-selectivity tool compound with residual but measurable SERT engagement, distinct from both the moderate selectivity of cocaine and the near-absent SERT activity of α-PVP.

DAT/SERT ratio Transporter selectivity Abuse liability Cathinone SAR

In Vivo Locomotor Stimulation: NEPD vs. Pentedrone in Mice

In a direct dose-response comparison of horizontal locomotor activity (HLA) in Swiss CD-1 mice, NEPD induced a statistically significant increase in locomotion at the lowest dose tested (3 mg/kg, i.p.), whereas pentedrone and all other tested compounds required 10 mg/kg to achieve significant hyperlocomotion [1]. At the 10 mg/kg dose, post hoc Tukey's analysis established the rank order: NEP = NEPD > pentylone ≥ pentedrone = cocaine = 4-MeAP ≥ 4-MPD. Furthermore, the locomotor effect of NEPD at 10 mg/kg persisted beyond 60 minutes, while effects of all other compounds terminated before 60 minutes, indicating both greater potency and longer duration of action [1].

Hyperlocomotion Behavioral pharmacology Dose-response Psychostimulant potency Swiss CD-1 mice

DAT Binding Affinity: NEPD vs. Other N-Ethyl Cathinones

Within a systematic series of N-ethyl cathinones varying only in α-carbon side-chain length, NEPD (n-propyl side chain) displayed the highest binding affinity for the human dopamine transporter, with a Ki of 0.042 ± 0.007 µM in [3H]WIN 35,428 displacement assays using hDAT-expressing HEK293 membranes [1]. This represents a 4.7-fold higher affinity than N-ethyl-buphedrone (NEB, ethyl side chain; Ki = 0.198 ± 0.019 µM), a 2.9-fold higher affinity than N-ethyl-hexedrone (NEH, n-butyl side chain; Ki = 0.121 ± 0.012 µM), and a 7.3-fold higher affinity than cocaine (Ki = 0.307 ± 0.04 µM). The data demonstrate an inverted U-shaped relationship between α-carbon chain length and DAT binding affinity, with the three-carbon propyl chain of NEPD representing the optimum for hDAT engagement [1].

Binding affinity hDAT Ki Molecular docking α-Carbon side chain Cathinone SAR

Human Pharmacokinetics and Metabolic Profile

In a forensic case series of twelve antemortem and postmortem cases, NEP exhibited an estimated elimination half-life of approximately 2–3 hours, a blood/plasma ratio of ~1.1, and an up to 5-fold postmortem concentration increase within 48 hours after death [1]. Antemortem femoral blood concentrations ranged from <0.005 to 0.45 mg/L (median 0.062 mg/L), while postmortem concentrations ranged from 0.26 to 0.93 mg/L (median 0.63 mg/L) [1]. Concurrently, a controlled human administration study (20–40 mg intranasal NEP) identified keto group reduction, hydroxylation, dealkylation, and glucuronidation as the primary metabolic pathways, with NEP-glucuronide identified as a diagnostically relevant phase-II metabolite detectable in urine up to 4–5 hours post-dose [2]. Only the parent compound NEP was consistently detected across all investigated matrices (blood, plasma, urine, vitreous humor), establishing it as the primary analytical target [1].

Pharmacokinetics Half-life Glucuronidation Postmortem redistribution Forensic toxicology

Application Scenarios for NEPD


Forensic Toxicology Reference Standard

NEPD is required as a certified reference material for forensic laboratories developing and validating LC-MS/MS or LC-QToF-MS methods targeting N-ethylpentedrone in antemortem and postmortem samples. The available human pharmacokinetic data—including a half-life of 2–3 hours, blood/plasma ratio of ~1.1, postmortem femoral blood concentration range of 0.26–0.93 mg/L, and detection of NEP-glucuronide as a key phase-II metabolite—provide the quantitative benchmarks necessary to establish limits of detection, quantification, and reporting thresholds in forensic casework [3] [4]. Unlike pentedrone or N-ethyl-hexedrone, NEPD's specific metabolic signature (NEP-glucuronide, dihydro-NEP, N-desethyl-NEP) necessitates compound-specific reference standards for accurate metabolite identification [4].

DAT-Selective Pharmacological Probe

With a DAT/SERT inhibition ratio exceeding 1,000 in HEK293-hDAT/hSERT assays and an hDAT IC50 of 0.10 µM—2.1-fold more potent than pentedrone and 2.3-fold more potent than cocaine—NEPD serves as a high-selectivity dopaminergic probe for isolating DAT-mediated effects in mixed monoamine systems [1]. Its residual SERT engagement (hSERT IC50 = 127.1 µM) distinguishes it from α-PVP (DAT/SERT ratio >3,000), making NEPD the compound of choice when experimental designs require high DAT selectivity with measurable, albeit low, serotonergic activity for comparative pharmacology across the selectivity gradient [1] [2].

Behavioral Pharmacology: Sensitization Paradigms in Rodents

NEPD's unique in vivo profile—significant hyperlocomotion at 3 mg/kg i.p. in mice versus the 10 mg/kg threshold required for pentedrone, combined with locomotor effects persisting beyond 60 minutes at the 10 mg/kg dose—makes it the preferred compound for behavioral studies requiring low-dose stimulant efficacy and extended time-course observation [1]. This profile is particularly relevant for repeated-dose sensitization paradigms, conditioned place preference assays, and studies of immediate-early gene expression (Arc, c-fos, bdnf) where dose, duration, and temporal dynamics directly determine neuroadaptive outcomes [1].

SAR Studies: α-Carbon Side-Chain Optimization

NEPD represents the optimal reference point within the N-ethyl cathinone series for SAR investigations, as it exhibits the highest hDAT binding affinity (Ki = 0.042 µM) among analogs with varying α-carbon chain lengths (NEC, NEB, NEH, NEHP) [2]. Its three-carbon n-propyl side chain produces a 4.7-fold affinity gain over the ethyl analog NEB and a 2.9-fold gain over the butyl analog NEH, defining the peak of the inverted U-shaped SAR relationship [2]. Procurement of NEPD as the benchmark compound enables systematic exploration of how deviations in side-chain length or N-substitution affect transporter binding, functional uptake inhibition, and downstream behavioral pharmacology.

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